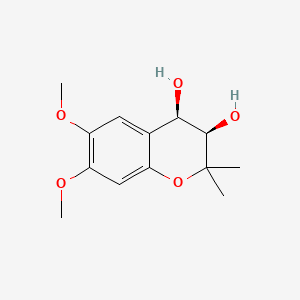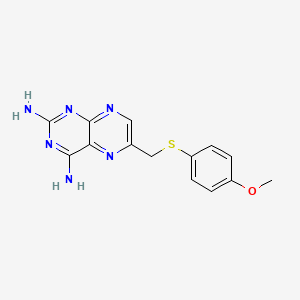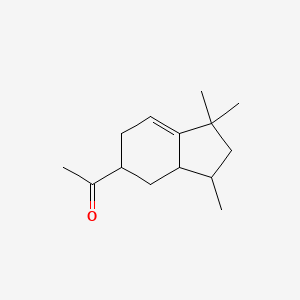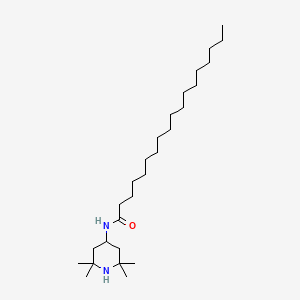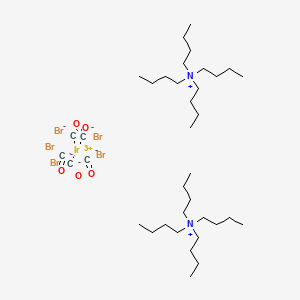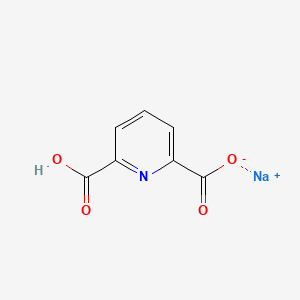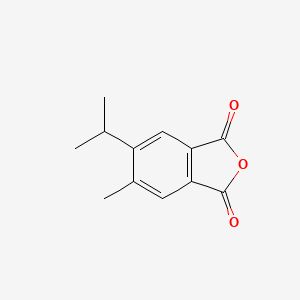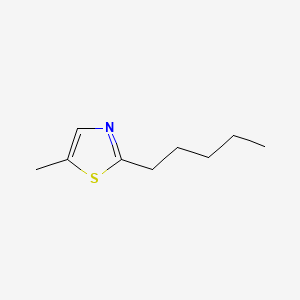
Tris(4-methoxyphenyl)phosphine sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(4-methoxyphenyl)phosphine sulfide: is an organophosphorus compound with the chemical formula (CH₃OC₆H₄)₃PS. It is a derivative of tris(4-methoxyphenyl)phosphine, where the phosphorus atom is bonded to a sulfur atom. This compound is known for its use as a ligand in organometallic chemistry and homogeneous catalysis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tris(4-methoxyphenyl)phosphine sulfide can be synthesized through the reaction of tris(4-methoxyphenyl)phosphine with sulfur. The reaction typically involves heating the phosphine compound with elemental sulfur in an inert atmosphere to prevent oxidation. The reaction can be represented as follows:
(CH3OC6H4)3P+S→(CH3OC6H4)3PS
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels and ensuring proper handling of reagents to maintain safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Tris(4-methoxyphenyl)phosphine sulfide can undergo oxidation reactions to form phosphine oxides.
Substitution: It can participate in substitution reactions where the methoxy groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂) or other peroxides can be used for oxidation reactions.
Substitution Reagents: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products:
Phosphine Oxides: Formed through oxidation.
Substituted Phosphines: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Ligand in Catalysis: Tris(4-methoxyphenyl)phosphine sulfide is used as a ligand in various catalytic processes, including cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Biology and Medicine:
Potential Therapeutic Agents: Research is ongoing to explore the potential of phosphine sulfides in medicinal chemistry, particularly in the development of new drugs.
Industry:
Polymer Chemistry: Used in the synthesis of polymers and materials with specific properties.
Mecanismo De Acción
Molecular Targets and Pathways: Tris(4-methoxyphenyl)phosphine sulfide acts as a ligand, coordinating with metal centers in catalytic processes. The methoxy groups provide electron-donating effects, enhancing the stability and reactivity of the metal-ligand complex. This coordination facilitates various catalytic cycles, leading to the formation of desired products.
Comparación Con Compuestos Similares
Triphenylphosphine Sulfide: Similar structure but with phenyl groups instead of methoxyphenyl groups.
Tris(2,6-dimethoxyphenyl)phosphine Sulfide: Contains additional methoxy groups, leading to different electronic properties.
Uniqueness: Tris(4-methoxyphenyl)phosphine sulfide is unique due to the presence of methoxy groups at the 4-position, which provides specific electronic and steric properties that influence its reactivity and stability in catalytic processes .
Propiedades
Número CAS |
14180-55-3 |
|---|---|
Fórmula molecular |
C21H21O3PS |
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
tris(4-methoxyphenyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C21H21O3PS/c1-22-16-4-10-19(11-5-16)25(26,20-12-6-17(23-2)7-13-20)21-14-8-18(24-3)9-15-21/h4-15H,1-3H3 |
Clave InChI |
FBNNYESSIWZQRP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)P(=S)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



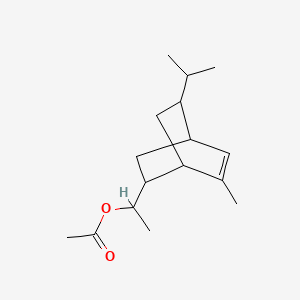
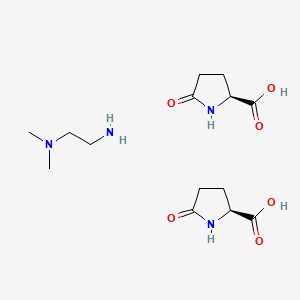

![1-[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-3-isopropylurea](/img/structure/B12682334.png)
